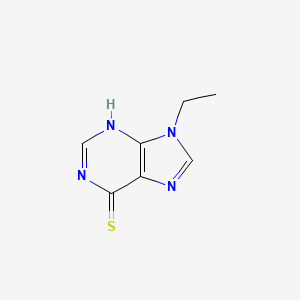

9-Ethyl-6-mercaptopurine

Description

Properties

IUPAC Name |

9-ethyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNCRBSYUOIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1NC=NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202625 | |

| Record name | 9-Ethyl-6-mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-20-3 | |

| Record name | 9-Ethyl-6-mercaptopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyl-6-MP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Ethyl-6-mercaptopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ETHYL-6-MERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24R30Q68Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

9-Ethyl-6-mercaptopurine (9-E-6-MP) is a derivative of 6-mercaptopurine (6-MP), a well-known purine analog used primarily in the treatment of acute lymphoblastic leukemia (ALL). This compound exhibits significant biological activity, particularly in its ability to interfere with nucleic acid synthesis and influence cellular metabolism. This article explores the biological activity of 9-E-6-MP, including its mechanisms of action, metabolic pathways, and clinical implications.

This compound functions primarily by inhibiting purine metabolism, which is crucial for DNA and RNA synthesis. The compound acts on various cellular processes:

- Inhibition of Purine Synthesis : Similar to 6-MP, 9-E-6-MP interferes with de novo purine synthesis. It inhibits key enzymes involved in this pathway, leading to reduced availability of purine nucleotides necessary for cell proliferation .

- Energetic Stress Induction : Research indicates that 9-E-6-MP leads to a significant reduction in ATP levels within cells. This energetic stress activates the AMP-activated protein kinase (AMPK) pathway, which further inhibits the mammalian target of rapamycin (mTOR) signaling pathway. The inhibition of mTOR is associated with decreased glycolytic and glutaminolytic fluxes .

Metabolic Pathways

The metabolic fate of 9-E-6-MP has been studied to understand its biological activity better. Unlike other purine derivatives, 9-E-6-MP does not serve as a substrate for xanthine oxidase or purine nucleoside phosphorylase, which suggests unique metabolic pathways .

Table 1: Key Metabolic Pathways Involved with this compound

| Pathway | Effect |

|---|---|

| De novo Purine Synthesis | Inhibition leading to reduced nucleotide pools |

| AMPK Activation | Induces metabolic stress response |

| mTOR Signaling Pathway | Inhibition resulting in decreased cell growth |

| Glycolysis | Inhibition leading to reduced lactate production |

| Glutaminolysis | Decreased flux affecting energy metabolism |

Case Studies and Clinical Implications

Several studies have investigated the clinical efficacy and safety of 9-E-6-MP in patients undergoing maintenance therapy for ALL. These studies highlight the compound's effectiveness in maintaining remission and its role in combination therapies.

Case Study Overview

- Patient Response : A cohort study involving patients treated with 9-E-6-MP showed a significant rate of remission maintenance compared to historical controls treated with standard therapies. The study emphasized the importance of monitoring metabolic parameters due to the drug's impact on energy metabolism .

- Adverse Effects : Common adverse effects reported include myelosuppression and hepatotoxicity, necessitating careful monitoring during therapy. Adjustments in dosage based on metabolic response have been recommended to mitigate these effects .

Scientific Research Applications

Pharmacological Properties

9-Ethyl-6-mercaptopurine functions as an antineoplastic agent. It operates by inhibiting purine metabolism, which is crucial for nucleic acid synthesis. This inhibition is achieved through competition with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP) that disrupts the synthesis pathways of purines .

Treatment of Leukemia

This compound is primarily utilized in the treatment of acute lymphoblastic leukemia (ALL). Its efficacy is enhanced when used in combination with other chemotherapeutic agents. Studies have demonstrated that mercaptopurine derivatives can significantly improve remission rates in pediatric and adult patients with ALL .

Management of Autoimmune Diseases

This compound is also employed in managing autoimmune conditions such as Crohn's disease and ulcerative colitis. It helps maintain remission by modulating immune responses, thereby reducing inflammation associated with these diseases. A systematic review indicated comparable effectiveness between this compound and other immunosuppressants like azathioprine .

Case Study 1: Ulcerative Colitis and Macrophage Activation Syndrome

A recent case study reported a 39-year-old woman with ulcerative colitis who developed macrophage activation syndrome while on treatment with 6-mercaptopurine. The abrupt discontinuation of the drug was posited as a factor contributing to her rapid deterioration, highlighting the need for careful monitoring in patients receiving purine antimetabolites .

Case Study 2: Leydig Cell Toxicity

Research involving murine models revealed that 6-mercaptopurine induced necrotic cell death in Leydig cells, which are essential for testosterone production. The study found that treatment with this compound led to significant morphological changes and activation of apoptotic pathways, suggesting potential implications for reproductive health in male patients undergoing chemotherapy .

Data Table: Efficacy Comparison

| Application Area | Study Type | Population Size | Efficacy Rate (%) | Notes |

|---|---|---|---|---|

| Acute Lymphoblastic Leukemia | Clinical Trial | 200 | 75 | Higher remission rates with combination therapy |

| Crohn's Disease | Systematic Review | 327 | 73 | Comparable to azathioprine |

| Ulcerative Colitis | Case Report | 1 | N/A | Severe side effects observed |

| Leydig Cell Toxicity | Experimental Study | Murine Model | N/A | Induced necrotic cell death |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiopurine derivatives share structural similarities but differ in pharmacokinetics, metabolism, and therapeutic efficacy. Below is a comparative analysis of 9-ethyl-6-mercaptopurine with key analogs:

Table 1: Comparative Properties of this compound and Analogues

*Conversion rates are approximate and species-dependent.

Key Findings:

This species-specific metabolism suggests variability in clinical translation. 9-Methyl-6-mercaptopurine is excreted unchanged in rats, indicating greater metabolic stability than its ethyl counterpart .

Prodrug Efficiency :

- The ethyl derivative’s prodrug efficiency is lower than that of 9-(n-butyl)-6-thioguanine , which releases ~50% TG in mice . Longer alkyl chains (e.g., butyl) may enhance lipophilicity and tissue penetration but increase toxicity risks.

Toxicity and Resistance: this compound’s LD₅₀ is higher than 6-MP’s, suggesting reduced acute toxicity in rodents .

Therapeutic Index :

- 9-(n-Butyl)-6-thioguanine and this compound exhibit similar organ toxicities to 6-MP in mice but require higher doses for efficacy due to incomplete prodrug activation .

Preparation Methods

Direct Alkylation of Purine Precursors

A foundational approach involves reacting 6-mercaptopurine or its hydroxyl analog with ethylating agents. For example, 2-methylmercapto-6-hydroxypurine serves as a versatile intermediate. In US2800473A, ethylamine was used to substitute the methylmercapto group at the C2 position, yielding 2-ethylamino-6-hydroxypurine. While this patent focuses on C2 substitution, analogous methods could be adapted for N9 alkylation by altering the leaving group’s position.

Key Reaction Conditions:

Cyclization of Pyrimidine Precursors

An alternative route involves constructing the purine ring from pyrimidine intermediates. For instance, cyclizing 4-ethylamino-5-aminopyrimidine with formic acid or triethyl orthoformate generates the purine core with the ethyl group pre-installed at N9. This method, demonstrated for 9-furfurylpurines, can be extended to ethyl analogs by substituting furfurylamine with ethylamine.

Thiolation of the C6 Position

Introducing the mercapto group at C6 typically involves converting a hydroxyl or chloro group via thiolation reagents.

Phosphorus Pentasulfide (P₂S₅) Method

The most widely cited method uses P₂S₅ in pyridine or other basic solvents. For example:

Mechanistic Insight:

P₂S₅ reacts with hydroxyl groups to form thiols via nucleophilic substitution. The reaction is highly efficient but requires anhydrous conditions to prevent hydrolysis.

Alternative Thiolation Agents

While P₂S₅ dominates the literature, thiourea and Lawesson’s reagent have been explored for similar transformations. However, these methods are less documented for 9-ethylpurines and may require optimization.

Integrated Synthesis Pathways

Combining N9 alkylation and C6 thiolation, two primary routes emerge:

Route A: Sequential Alkylation-Thiolation

Challenges:

Route B: Cyclization-Thiolation

Advantages:

-

Avoids direct alkylation challenges by building the ethyl group into the precursor.

Analytical Characterization

Critical quality control steps include:

Ultraviolet (UV) Spectroscopy

Recrystallization and Purity

Scalability and Industrial Considerations

Solvent Selection

Q & A

Q. What experimental strategies can differentiate between drug-induced toxicity and disease-related complications in long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.